Meso-tetra (3-carboxyphenyl) porphine
Description
Meso-tetra(3-carboxyphenyl)porphine (m-TCPP) is a synthetic porphyrin derivative characterized by four 3-carboxyphenyl substituents at the meso positions of the porphyrin macrocycle. The meta-position of the carboxyl groups in m-TCPP introduces distinct steric and electronic effects compared to the para-substituted TCPP, influencing solubility, aggregation tendencies, and interaction with biological or inorganic substrates .
Carboxyphenyl substituents enhance water solubility via deprotonated carboxylate groups under physiological conditions, enabling applications in photodynamic therapy (PDT), catalysis, and metal-organic frameworks (MOFs).
Properties
CAS No. |
70152-54-4 |
|---|---|
Molecular Formula |
C48H30N4O8 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
3-[10,15,20-tris(3-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(22-26)46(55)56)37-17-19-39(51-37)44(28-8-4-12-32(24-28)48(59)60)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(23-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
KTDODSLHBMLUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)C(=O)O)C8=CC(=CC=C8)C(=O)O)C=C4)C9=CC(=CC=C9)C(=O)O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Selected Porphyrins
Key Observations :
- Substituent Charge : Anionic groups (carboxylate, sulfonato) enhance water solubility and biomolecular interactions, while cationic groups (N-methylpyridyl) favor DNA binding .
- Substituent Position : Para-substituted porphyrins (e.g., TCPP, TMPyP) exhibit higher symmetry and stronger π-π stacking than meta-substituted analogs, impacting photoconductivity and aggregation .
DNA Interaction and Phototoxicity
- TMPyP : Strong DNA intercalator; unwinds supercoiled DNA at low concentrations (0.1–1 μM). Its Fe(III) chelate, however, loses intercalative ability .
- m-TCPP/TCPP : Carboxylated porphyrins generate singlet oxygen (¹O₂) under irradiation, causing DNA strand breaks. TCPP’s para-substitution enhances ¹O₂ quantum yield compared to meta-substituted m-TCPP .
- Fe-TSP (4-sulfonatophenyl) : Combines with pentosan polysulfate for synergistic prion disease treatment, increasing survival in murine models .
Antimicrobial Activity
- TMP (N-methyl-4-pyridyl) : Exhibits potent photodynamic antimicrobial effects against S. aureus biofilms when combined with vancomycin .
- m-TCPP : Expected to show reduced membrane penetration compared to cationic TMP due to anionic carboxylates, limiting Gram-negative bacterial targeting .
Material Science and Catalysis
- TCPP in MOFs: Used in PCN-222 MOFs for photocatalytic CO₂ reduction due to strong coordination with Zr⁴⁺ nodes. The para-carboxyl groups optimize metal-ligand bonding .
- Pt(II)-TCPP : Demonstrates high photoconductivity and light-harvesting efficiency, driven by carboxyphenyl π-stacking .
- Fe(III)-TSP : Applied in silicon photonic chelates for phosphoprotein detection, leveraging its redox activity and optical properties .
Limitations and Contrasts
- Solubility vs. Aggregation : While TCPP’s para-carboxyl groups enhance solubility, m-TCPP’s meta-substitution may promote aggregation, reducing photodynamic efficacy .
- Biological Specificity : Cationic porphyrins (TMPyP) outperform anionic variants (m-TCPP, Fe-TSP) in DNA targeting but lack selectivity for cancerous vs. healthy cells .
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